An In-depth Technical Guide to Tri(Amino-PEG3-amide)-amine for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tri(Amino-PEG3-amide)-amine for Researchers and Drug Development Professionals
Introduction
Tri(Amino-PEG3-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in the fields of bioconjugation and drug development. Its unique structure, featuring three terminal primary amine groups and a central tertiary amine, all connected by flexible polyethylene (B3416737) glycol (PEG) chains, imparts desirable properties for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and scientists.
Core Properties and Specifications
Tri(Amino-PEG3-amide)-amine is a water-soluble PEG linker characterized by three primary amine groups available for conjugation. These amine groups readily react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes) to form stable amide bonds.[1][2] The presence of PEG3 chains enhances the solubility and biocompatibility of the molecule and any conjugate it is a part of. This "PEGylation" effect can also reduce the immunogenicity of the resulting biomolecule and extend its circulation time in vivo.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) | |
| Molecular Formula | C33H69N7O12 | |
| Molecular Weight | 755.95 g/mol | |
| CAS Number | 2523025-40-1 | |
| Appearance | Oil | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |
Key Features and Advantages
-
Tri-functionality: The three primary amine groups allow for the attachment of multiple molecules, such as targeting ligands, payloads, or imaging agents, to a single scaffold. This is particularly advantageous in the construction of multi-specific drugs or complex imaging probes.
-
Enhanced Solubility: The hydrophilic PEG3 chains significantly improve the aqueous solubility of the linker and its conjugates, which can be beneficial for otherwise hydrophobic drugs or ligands.[3][4]
-
Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules and improve their pharmacokinetic profiles.[2]
-
Flexible Spacer: The PEG chains provide a flexible spacer arm, which can be crucial for optimizing the spatial orientation of conjugated molecules to facilitate their interaction with their respective biological targets.
Applications in Drug Development
The primary application of Tri(Amino-PEG3-amide)-amine is as a linker in the synthesis of complex therapeutic and diagnostic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a critical role in the efficacy of a PROTAC by modulating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
PEG linkers are the most common type of linker used in PROTAC design, with studies showing that approximately 54% of reported PROTACs utilize them.[6] The flexibility and hydrophilicity of PEG linkers like Tri(Amino-PEG3-amide)-amine can improve the solubility and cell permeability of the PROTAC molecule.[7] The ability to systematically vary the length of PEG linkers is also a key strategy for optimizing the degradation efficiency of a PROTAC.[8]
PROTAC Mechanism of Action
The signaling pathway exploited by PROTACs is the endogenous ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.
References
- 1. mdpi.com [mdpi.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
